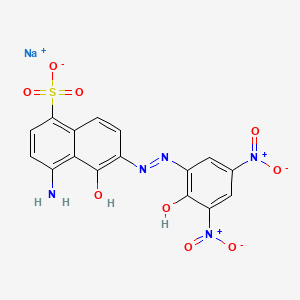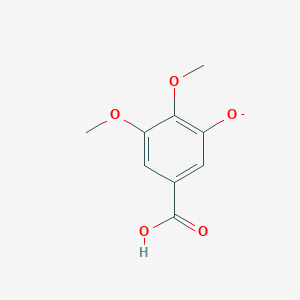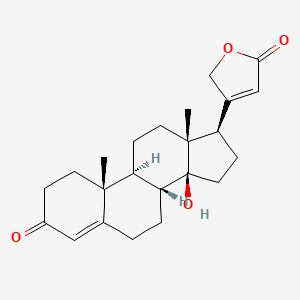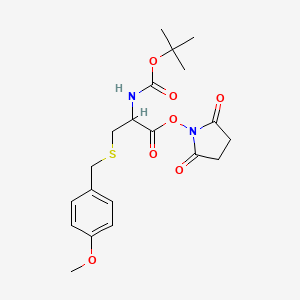
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dihydropteridinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropteridinone core to a fully oxidized pteridine.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fully oxidized pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of diseases related to folate metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. Its molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-hydroxymethyl-7,8-dihydropteridine: Similar structure but with a hydroxymethyl group instead of a methyl group.
6,7-Dimethyl-4-aminopteridine: Contains two methyl groups and lacks the dihydro component.
4-Amino-7,8-dihydropteridine-6-carboxylic acid: Features a carboxylic acid group instead of a methyl group.
Uniqueness
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
364039-67-8 |
|---|---|
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
(7S)-4-amino-7-methyl-7,8-dihydro-5H-pteridin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)/t3-/m0/s1 |
Clé InChI |
GPXHNPZRIDJEAW-VKHMYHEASA-N |
SMILES isomérique |
C[C@H]1C(=O)NC2=C(N=CN=C2N1)N |
SMILES canonique |
CC1C(=O)NC2=C(N=CN=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)


![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)



![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
